N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide
Description
N-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide is a small-molecule compound featuring a benzamide core substituted with a methyl(phenyl)sulfamoyl group at the 4-position and a 4-(4-fluorophenyl)-1,3-thiazol-2-yl moiety at the amide nitrogen (). This structure combines sulfonamide and thiazole pharmacophores, which are common in bioactive molecules targeting enzymes, receptors, or microbial pathways.
Properties
IUPAC Name |
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FN3O3S2/c1-27(19-5-3-2-4-6-19)32(29,30)20-13-9-17(10-14-20)22(28)26-23-25-21(15-31-23)16-7-11-18(24)12-8-16/h2-15H,1H3,(H,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVEGRWMDJXDMKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide typically involves the Hantzsch thiazole synthesis. This method includes the reaction of a substituted thiourea with α-halo ketones in the presence of a solvent like ethanol . The reaction conditions often require moderate temperatures and can be facilitated by catalysts to improve yield and efficiency.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: Both electrophilic and nucleophilic substitution reactions can occur, particularly at the thiazole ring and phenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Medicinal Chemistry Applications
The compound has been studied for its pharmacological properties, particularly in the context of cancer therapy and antimicrobial activity. Its unique structure allows for interaction with specific biological targets, making it a candidate for drug development.
Anticancer Properties
Research indicates that compounds similar to N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide exhibit cytotoxic effects against various cancer cell lines. The thiazole ring is known for its ability to inhibit tumor growth by interfering with cell cycle progression and inducing apoptosis in cancer cells .
Antimicrobial Activity
The sulfonamide group in the compound contributes to its antimicrobial properties. Studies have shown that derivatives of this compound can inhibit bacterial growth by targeting folate synthesis pathways essential for bacterial proliferation .
The biological activity of this compound has been evaluated through various assays.
In Vitro Studies
In vitro studies demonstrate that the compound exhibits significant inhibitory effects on specific enzymes and receptors involved in disease processes. For instance, it has been shown to inhibit certain kinases that play a role in cancer cell signaling pathways .
In Vivo Studies
Animal model studies are crucial for understanding the pharmacokinetics and therapeutic efficacy of this compound. Preliminary results suggest that it possesses favorable bioavailability and can effectively reduce tumor size in xenograft models .
Structural Analysis
Understanding the molecular structure of this compound is essential for elucidating its mechanism of action.
Crystallography Studies
Crystallographic studies have provided insights into the three-dimensional arrangement of atoms within the compound. The dihedral angle between the fluorophenyl and thiazole rings is approximately 12.8 degrees, indicating a planar structure conducive to biological activity .
Computational Modeling
Computational studies using molecular docking simulations suggest that the compound can effectively bind to target proteins involved in cancer progression and microbial resistance . This modeling helps predict its behavior in biological systems and aids in optimizing its chemical structure for enhanced efficacy.
Case Studies and Research Findings
Several case studies highlight the potential applications of this compound:
Mechanism of Action
The mechanism of action of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with DNA synthesis and repair mechanisms, contributing to its anticancer properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several derivatives reported in recent studies. Below is a comparative analysis based on substituent variations, biological activities, and molecular interactions.
Sulfamoyl and Benzamide Derivatives
Key Observations :
- Thiazole Substituents : The 4-fluorophenyl group on the thiazole (target compound) vs. 4-nitrophenyl () impacts electron-withdrawing effects and steric interactions. Nitro groups enhance reactivity but may reduce metabolic stability.
- Biological Targets : While the target compound’s activity is unspecified, analogs with sulfamoyl-benzamide scaffolds show diverse applications, including plant growth modulation (), PD-L1 inhibition (), and antimicrobial activity ().
Thiazole and Heterocyclic Analogs
Key Observations :
- Heterocycle Variations : Replacing thiazole with imidazole () or oxadiazole () alters hydrogen-bonding capacity and target specificity. Thiazoles are more rigid, favoring enzyme active-site interactions.
- Substituent Positioning: The 4-fluorophenyl group in the target compound vs. 4'-fluorobiphenyl () suggests divergent binding modes—mono-fluorophenyl may optimize steric fit, while biphenyl extensions enhance hydrophobic enclosure.
Sulfonamide Derivatives with Antimicrobial Focus
Key Observations :
- Fluorine Positioning : The 2-fluoro substitution in vs. 4-fluorophenyl in the target compound influences electronic effects; para-fluorine enhances resonance stabilization of the phenyl ring.
Biological Activity
The compound N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in various biological assays, and structural characteristics that contribute to its pharmacological properties.
Chemical Structure and Properties
The molecular formula for this compound is . The compound features a thiazole ring, a fluorophenyl moiety, and a sulfamoyl group, which are critical for its biological activity.
Structural Characteristics
- Thiazole Ring : Known for its role in various biological activities, the thiazole moiety contributes to the compound's interaction with biological targets.
- Fluorophenyl Group : The presence of fluorine enhances lipophilicity and can improve binding affinity to certain targets.
- Sulfamoyl Group : This functional group is often associated with antimicrobial and antitumor activities.
Table 1: Structural Data
| Atom | x (Å) | y (Å) | z (Å) | U_iso/U_eq |
|---|---|---|---|---|
| S1 | 0.36048(6) | 0.30153(6) | 0.39023(3) | 0.05611(19) |
| O1 | 0.18520(19) | 0.2555(2) | 0.48536(8) | 0.0766(6) |
| O2 | -0.16903(17) | -0.01682(14) | 0.82367(6) | 0.0525(4) |
| N1 | 0.19087(16) | 0.41980(15) | 0.30669(7) | 0.0416(4) |
| F1 | 0.33315(18) | 0.56455(18) | 0.01917(7) | 0.0861(5) |
Antitumor Activity
Recent studies have highlighted the potential of this compound as an antitumor agent:
- In vitro Studies : The compound exhibited significant antiproliferative activity against various cancer cell lines, including HepG2 and MDA-MB-231, with IC50 values indicating strong inhibitory effects at low concentrations.
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspases and disruption of mitochondrial membrane potential, leading to cell cycle arrest at the G2/M phase.
HDAC Inhibition
The compound has also been investigated for its role as a histone deacetylase (HDAC) inhibitor:
- Selectivity : It showed selectivity towards class I HDACs, particularly HDAC3, which is critical in tumorigenesis.
- Combination Therapy : When used in combination with other chemotherapeutic agents like taxol and camptothecin, it enhanced their anticancer efficacy.
Table 2: Biological Activity Summary
| Activity Type | Cell Line | IC50 (μM) |
|---|---|---|
| Antiproliferative | HepG2 | 1.30 |
| Antiproliferative | MDA-MB-231 | <5 |
| HDAC Inhibition | HDAC3 | 95.48 nM |
Case Study 1: In Vitro Efficacy
In a controlled study, this compound was tested against a panel of solid tumor cell lines:
- Results : The compound demonstrated a dose-dependent inhibition of cell growth across all tested lines, with notable efficacy against HepG2 cells.
- : These findings suggest that this compound could be developed into a therapeutic agent for liver cancer.
Case Study 2: Mechanistic Insights
Another investigation focused on the mechanistic pathways activated by the compound:
- Findings : The study revealed that treatment with the compound led to increased levels of pro-apoptotic factors and decreased anti-apoptotic proteins in treated cells.
- Significance : This indicates that this compound may modulate apoptotic pathways effectively.
Q & A
Basic Question: What are the optimal synthetic routes and critical reaction conditions for synthesizing N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide?
Answer:
The synthesis involves multi-step organic reactions, typically starting with cyclization of 2-aminothiophenol with α-haloketones to form the thiazole core . Subsequent steps include coupling with 4-fluorophenyl and sulfamoyl benzamide groups. Key parameters include:
- Temperature : Controlled heating (60–80°C) during cyclization to avoid side products.
- Solvents : Polar aprotic solvents (e.g., DMF or DMSO) for sulfonylation steps .
- Catalysts : Use of triethylamine or pyridine to activate sulfamoyl group coupling .
Validation : Monitor reaction progress via TLC and confirm purity (>95%) using HPLC .
Basic Question: Which analytical techniques are most reliable for characterizing this compound and its intermediates?
Answer:
- Structural Confirmation :
- Purity Assessment : HPLC with reverse-phase C18 columns and UV detection (λ = 254 nm) .
Intermediate Question: How is the compound evaluated for preliminary biological activity, and what assays are prioritized?
Answer:
- Antimicrobial Screening :
- MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution .
- Anticancer Potential :
- Dose-Response : Use 3–5 logarithmic concentrations (1–100 µM) to establish potency trends .
Advanced Question: What mechanistic hypotheses explain the compound’s anticancer activity, and how are they validated?
Answer:
Proposed Mechanisms :
- Enzyme Inhibition : Potential targeting of tyrosine kinases or topoisomerases via sulfamoyl group interactions .
- Apoptosis Induction : Flow cytometry (Annexin V/PI staining) to detect early/late apoptotic cells .
Validation Tools :
Advanced Question: How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?
Answer:
Key Modifications :
- Thiazole Ring : Introduce electron-withdrawing groups (e.g., -CF) to enhance metabolic stability .
- Sulfamoyl Group : Replace methyl with ethyl to alter steric effects and improve target binding .
Evaluation :- Compare IC values of derivatives in parallel assays.
- Assess logP (via shake-flask method) to correlate lipophilicity with membrane permeability .
Advanced Question: How should researchers resolve contradictions in biological activity data across different assays?
Answer:
Case Example : Discrepancies in IC values between MCF7 (breast cancer) and A549 (lung cancer) lines .
Resolution Steps :
Assay Standardization : Ensure consistent cell passage numbers and culture conditions.
Off-Target Profiling : Use kinome-wide screens (e.g., KINOMEscan) to identify non-specific interactions .
Metabolic Stability : Test compound degradation in liver microsomes to rule out assay artifacts .
Advanced Question: What advanced techniques are used to study the compound’s interaction with DNA or proteins?
Answer:
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (k/k) to immobilized targets .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .
- X-ray Crystallography : Resolve 3D structures of compound-target complexes (e.g., co-crystallized with kinases) .
Advanced Question: What strategies mitigate toxicity while retaining efficacy in preclinical models?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
